molecular formula C9H12FN3 B1445176 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine CAS No. 1342881-20-2

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

Cat. No.: B1445176
CAS No.: 1342881-20-2
M. Wt: 181.21 g/mol
InChI Key: JYGCHOOXGOBFDS-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is a chemical compound with the molecular formula C9H12FN3. This compound features a pyrrolidine ring substituted with a fluoropyridine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both pyrrolidine and fluoropyridine groups imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine typically involves the reaction of 3-fluoropyridine with pyrrolidine derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where 3-fluoropyridine is reacted with a pyrrolidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyrrolidine ring can enhance binding affinity through steric effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Fluoropyridin-3-amine
  • 3-Fluoropyridin-4-amine
  • Pyrrolidine-2-one derivatives

Comparison: 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is unique due to the presence of both fluoropyridine and pyrrolidine groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and specificity in binding to biological targets, making it a valuable tool in medicinal chemistry and drug discovery .

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-8-2-1-4-12-9(8)13-5-3-7(11)6-13/h1-2,4,7H,3,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGCHOOXGOBFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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